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molecular formula C24H20B- B1193919 Tetraphenylborate CAS No. 4358-26-3

Tetraphenylborate

Cat. No. B1193919
M. Wt: 319.2 g/mol
InChI Key: SVHQOIWIRUVWII-UHFFFAOYSA-N
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Patent
US04965158

Procedure details

A solution was prepared by dissolving 10.27 grams (0.30 moles) of Aldrich sodiumtetraphenylborate in 250 milliliters of distilled water. To this, while stirring, was added a solution of 2.36 grams (0.32 moles) of Fisher reagent grade potassium chloride dissolved in 100 milliliters of distilled water. The white precipitate that formed was stirred for 10 minutes and filtered. The precipitate was then washed with distilled water and filtered, followed by drying at 60° C. under vacuum for 24 hours. Total yield was 10.20 grams (0.28 moles) of the potassium salt of tetraphenylborate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.28 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([B-:7]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].[Cl-].[K+:28].[K].C1([B-](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O>[C:20]1([B-:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1.[K+:28] |f:0.1,2.3,7.8,^1:28|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[B-](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Step Three
Name
Quantity
0.28 mol
Type
reactant
Smiles
[K]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[B-](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
To this, while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution was prepared
CUSTOM
Type
CUSTOM
Details
The white precipitate that formed
STIRRING
Type
STIRRING
Details
was stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was then washed with distilled water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
by drying at 60° C. under vacuum for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)[B-](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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